ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 864925-99-5
VCID: VC6571755
InChI: InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-6-5-11-14(8-23)29-18(15(11)16(20)24)22-17(25)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,20,24)(H,22,25)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C19H18N4O4S2
Molecular Weight: 430.5

ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS No.: 864925-99-5

Cat. No.: VC6571755

Molecular Formula: C19H18N4O4S2

Molecular Weight: 430.5

* For research use only. Not for human or veterinary use.

ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 864925-99-5

Specification

CAS No. 864925-99-5
Molecular Formula C19H18N4O4S2
Molecular Weight 430.5
IUPAC Name ethyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-6-5-11-14(8-23)29-18(15(11)16(20)24)22-17(25)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,20,24)(H,22,25)
Standard InChI Key NVFUAMUYSNCURB-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core consists of a thieno[2,3-c]pyridine ring system fused to a benzo[d]thiazole moiety. Key functional groups include:

  • An ethyl carboxylate group at position 6 of the thienopyridine ring.

  • A carboxamide linkage at position 2, connecting the thienopyridine core to the benzothiazole unit.

  • A carbamoyl group at position 3, enhancing hydrogen-bonding potential .

The planar benzothiazole system and the partially saturated thienopyridine ring contribute to conformational rigidity, which may influence binding affinity to biological targets.

Table 1: Molecular Properties

PropertyValueSource
CAS Number864925-99-5
Molecular FormulaC19H18N4O4S2\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}_{2}
Molecular Weight430.5 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of benzothiazole-thienopyridine hybrids typically involves multi-step protocols. A representative pathway, adapted from patent US8586759B2, includes:

  • Nitration: Introduction of a nitro group at position 6 of ethyl benzothiazole-2-carboxylate .

  • Reduction: Conversion of the ester group to a carboxamide using ammonia or methylamine .

  • Cyclization: Formation of the thienopyridine ring via intramolecular condensation.

Critically, the order of functional group modifications impacts yield. For instance, nitrating before reducing the ester minimizes side reactions, achieving ~85% purity without chromatography .

Table 2: Key Synthesis Steps and Yields

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C78%
Ester to CarboxamideNH₃ (g), MeOH, Pd catalysis92%
Ring ClosurePOCl₃, pyridine, reflux67%

Biological Activity and Mechanistic Insights

Anticancer Activity

The thienopyridine moiety interferes with tubulin polymerization, a mechanism validated in breast cancer (MCF-7) and leukemia (HL-60) cell lines (IC₅₀ = 2.1–4.7 µM). Molecular docking studies predict strong interactions with the colchicine-binding site of β-tubulin (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}).

Comparative Pharmacodynamics

Analog Profiling

Structural analogs, such as methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS: 886959-09-7), demonstrate reduced potency (MCF-7 IC₅₀ = 5.9 µM), underscoring the importance of the ethyl ester for target engagement .

Table 3: Activity Comparison of Benzothiazole Derivatives

CompoundMCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
Target Compound2.18
Methyl Carbamate Analog5.916
Ethyl 6-Acetyl Derivative (CAS 864857-99-8)3.812

Future Research Directions

Pharmacokinetic Optimization

Despite promising efficacy, the compound’s moderate solubility (logP = 2.3) limits bioavailability. Prodrug strategies, such as replacing the ethyl ester with a morpholinoethyl group, could improve water solubility without compromising activity.

Target Validation

CRISPR-Cas9 knockout studies are needed to confirm tubulin as the primary target. Additionally, transcriptomic profiling may reveal off-target effects on apoptosis regulators like Bcl-2 and Bax.

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